Saturated Framework Provides Intrinsic Oxidative Stability Advantage Over 3-Carene
Carane is a fully saturated hydrocarbon (C10H18) with no carbon-carbon double bonds in its bicyclic framework. In direct contrast, its closest commercial analog 3-carene (C10H16) contains a reactive C=C double bond in the cyclohexane ring and is documented to undergo autoxidation upon exposure to air [1]. This structural difference fundamentally alters shelf-life and handling requirements: 3-carene requires inert atmosphere storage or antioxidant stabilization, whereas carane exhibits intrinsic oxidative resistance without formulation additives. This differentiation is not incremental but categorical—carane is an alkane, 3-carene is a cycloalkene [2].
| Evidence Dimension | Oxidative stability (presence of reactive π-bond) |
|---|---|
| Target Compound Data | 0 reactive C=C double bonds; saturated bicyclo[4.1.0]heptane framework; C10H18 |
| Comparator Or Baseline | 3-Carene: 1 reactive C=C double bond; cycloalkene; C10H16; documented to readily oxidize on exposure to air |
| Quantified Difference | Categorical difference: alkane vs. alkene; 3-carene requires protection from oxidation |
| Conditions | Ambient atmospheric exposure; structural determination by molecular formula and bond saturation analysis |
Why This Matters
For procurement in oxidation-sensitive formulations (fragrances, coatings, analytical standards), carane eliminates the need for antioxidant additives and extends product shelf-life without reformulation.
- [1] DrugFuture. 3-Carene: Properties ('Readily oxidized on exposure to air'). drugfuture.com. View Source
- [2] Wikipedia. 蒈烷 (Carane) - structural classification. View Source
